![molecular formula C16H14ClHgNO3 B14143734 (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury CAS No. 89228-05-7](/img/structure/B14143734.png)
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury is a complex organomercury compound. Organomercury compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a combination of acetyl, benzyloxycarbonyl, and chloro groups attached to a phenyl ring, which is further bonded to a mercury atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylated Phenyl Compound: The starting material, 5-acetyl-2-aminophenol, is acetylated using acetic anhydride under acidic conditions.
Benzyloxycarbonyl Protection: The amino group is protected by reacting with benzyl chloroformate in the presence of a base such as triethylamine.
Mercuration: The protected compound is then reacted with mercuric chloride (HgCl2) in an organic solvent like dichloromethane to introduce the mercury atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as thiols or amines.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of thiol or amine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Deprotection: Formation of the free amine.
科学研究应用
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, potentially causing mutations or other genetic effects. The exact molecular targets and pathways involved depend on the specific biological context.
相似化合物的比较
Similar Compounds
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(iodo)mercury: Similar structure but with an iodine atom instead of chlorine.
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(bromo)mercury: Similar structure but with a bromine atom instead of chlorine.
(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(fluoro)mercury: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury lies in its specific combination of functional groups and the presence of the mercury atom. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89228-05-7 |
|---|---|
分子式 |
C16H14ClHgNO3 |
分子量 |
504.3 g/mol |
IUPAC 名称 |
[5-acetyl-2-(phenylmethoxycarbonylamino)phenyl]-chloromercury |
InChI |
InChI=1S/C16H14NO3.ClH.Hg/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13;;/h2-9H,11H2,1H3,(H,17,19);1H;/q;;+1/p-1 |
InChI 键 |
SXKYTTCQBBQCIF-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)

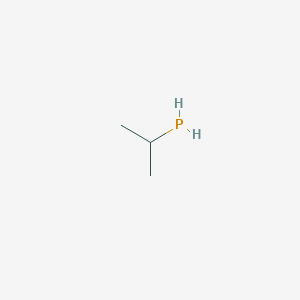
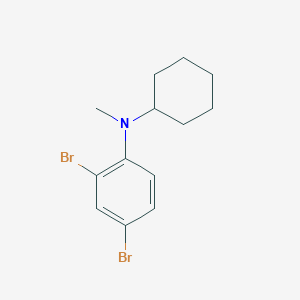
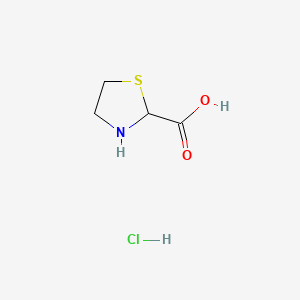
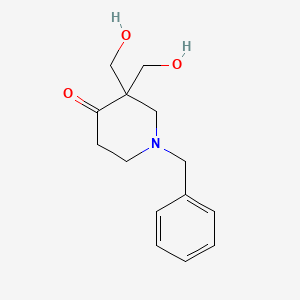

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
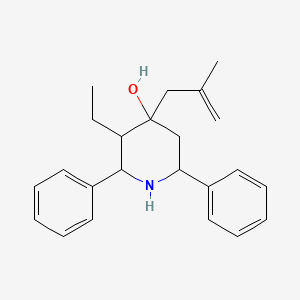
![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
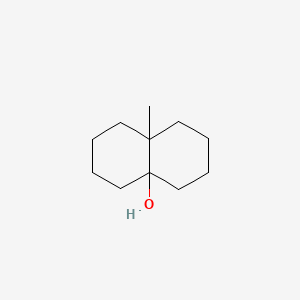
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)
